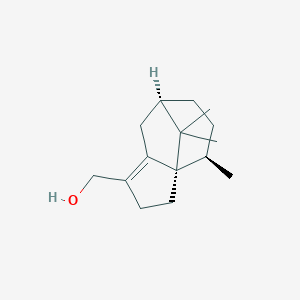
Cyperenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyperenol is a natural product found in Sandwithia guyanensis and Joannesia princeps with data available.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Antihypertensive Effects
Cyperenol has been studied for its potential antihypertensive properties. In a study involving Wistar albino rats, an ethanolic extract of Cyperus scariosus demonstrated significant reductions in systolic blood pressure when compared to control groups. The extract was effective at doses of 15 and 25 mg/100 g, showing a notable percentage of inhibition in blood pressure elevation induced by adrenaline . These findings suggest that this compound may act as a calcium channel blocker, contributing to its hypotensive effects.
1.2 Spasmolytic Activity
this compound exhibits spasmolytic effects on various smooth muscle tissues. In vitro studies revealed that it inhibited contractions in guinea pig atria and rat uterus, indicating a non-specific spasmolytic action. The compound effectively reduced contractions induced by acetylcholine and histamine, further supporting its potential use in treating gastrointestinal disorders .
1.3 Hepatoprotective Effects
Research has indicated that this compound possesses hepatoprotective properties. In experiments with mice subjected to acetaminophen-induced liver injury, pre-treatment with an aqueous methanolic extract of Cyperus scariosus significantly reduced mortality rates and serum enzyme levels indicative of liver damage . This suggests a protective mechanism against hepatotoxic agents.
Agricultural Applications
2.1 Pest Repellent Properties
this compound is also noted for its insecticidal properties. Extracts containing this compound have been evaluated for their effectiveness against various agricultural pests. Studies have shown that essential oils from Cyperus species can deter pests, making them valuable for organic farming practices .
Traditional Medicine
3.1 Ethnobotanical Uses
Historically, this compound has been utilized in traditional medicine systems, particularly in Arab and Islamic herbal practices. It has been employed to treat ailments such as hypertension, digestive disorders, and liver conditions . The ethnobotanical surveys highlight its significance in local medicinal practices and the need for further pharmacological validation.
Data Summary Table
Case Studies
Case Study 1: Antihypertensive Mechanism
In a controlled study on Wistar albino rats, the administration of an ethanolic extract of Cyperus scariosus resulted in significant reductions in systolic blood pressure compared to untreated controls. The study concluded that this compound's calcium channel blocking activity could explain these effects, aligning with traditional uses in herbal medicine for managing hypertension .
Case Study 2: Hepatoprotective Activity
A detailed investigation into the hepatoprotective effects of this compound involved administering an aqueous methanolic extract to mice exposed to acetaminophen toxicity. Results indicated that pre-treatment with the extract significantly mitigated liver damage and improved survival rates, highlighting this compound's potential as a therapeutic agent against drug-induced liver injury .
Eigenschaften
CAS-Nummer |
16981-80-9 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
[(1R,7R,10R)-10,11,11-trimethyl-4-tricyclo[5.3.1.01,5]undec-4-enyl]methanol |
InChI |
InChI=1S/C15H24O/c1-10-4-5-12-8-13-11(9-16)6-7-15(10,13)14(12,2)3/h10,12,16H,4-9H2,1-3H3/t10-,12-,15+/m1/s1 |
InChI-Schlüssel |
LMCIYJPGIPULLI-HCKVZZMMSA-N |
SMILES |
CC1CCC2CC3=C(CCC13C2(C)C)CO |
Isomerische SMILES |
C[C@@H]1CC[C@@H]2CC3=C(CC[C@]13C2(C)C)CO |
Kanonische SMILES |
CC1CCC2CC3=C(CCC13C2(C)C)CO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















